N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as potential inhibitors for various biological targets .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves reactions of specific ligands with other compounds . For instance, one study reported the synthesis of 14 new benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and varies based on the specific derivative . Some studies have used spectroscopic analyses and single X-ray crystallography to determine the structure .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their reactions with DNA and their ability to inhibit certain enzymes . For example, some derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely and are often determined through various analytical techniques .Scientific Research Applications
Selective Halocyclization and Iodosulfonylation
The compound has been used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This process has been developed at room temperature with a broad substrate scope .
Synthetic Strategy to Pyrimidobenzothiazoles
The compound has been used in an effective synthetic strategy to pyrimidobenzothiazoles via a 6- endo-dig halocyclization . This strategy was developed at room temperature with a broad substrate scope .
Structural Study
The compound has been used in a structural study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . This study involved Hirshfeld Surface Analysis and PIXEL Calculations .
Biological Evaluations
The compound has been used in biological evaluations . The most potent compound 3 was with an inhibition rate of 60.7% at 1 μM in the RAF-MEK cascading assay .
Development of Novel Compounds
The compound has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4 . The introduction of the flexible benzyl group (compound 10) in this pharmacophore produced effective inhibitory action against AChE (IC 50 = 7.83 μM) .
Multisubstituted α,β-enones Synthesis
Several multisubstituted α,β-enones were synthesized using the same starting materials . The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions is described .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-14-6-4-5-13(9-14)11-27-18-12-28-17(10-16(18)24)20(25)23-21-22-15-7-2-3-8-19(15)29-21/h2-10,12H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJULRBIGXQPQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.